Cas no 53585-93-6 ((R)-2-Cyclohexyl-2-hydroxyacetic acid)
(R)-2-Cyclohexyl-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-2-Cyclohexyl-2-hydroxyacetic acid
- (R)-(-)-HEXAHYDROMANDELIC ACID
- (R)-(?)-Hexahydromandelic acid
- Cyclohexylglycolic Acid
- 1,2,3,4,5,6-Hexahydro-D-mandelic acid
- CYCLOHEXYL-HYDROXY-ACETIC ACID
- D-HEXAHYDROMANDELIC ACID
- hexahydromandelic acid
- EN300-6768410
- CS-0204305
- MFCD00009824
- RRDPWAPIJGSANI-SSDOTTSWSA-N
- AKOS022183289
- (2R)-2-cyclohexyl-2-hydroxyacetic acid
- (R)-hexahydromandelic acid
- SCHEMBL503695
- (R)-(-)-Hexahydromandelic acid, 98%, optical purity ee: 99% (GLC)
- (R)-CYCLOHEXYL(HYDROXY)ACETIC ACID
- A50840
- AS-63269
- (r)-(-)-2-cyclohexyl-2-hydroxyacetic acid
- 53585-93-6
- (R)-2-Cyclohexyl-2-hydroxyaceticacid
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- MDL: MFCD00009824
- Inchi: 1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1
- InChI Key: RRDPWAPIJGSANI-SSDOTTSWSA-N
- SMILES: O[C@@H](C(=O)O)C1CCCCC1
Computed Properties
- Exact Mass: 158.09400
- Monoisotopic Mass: 158.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Color/Form: White crystals
- Melting Point: 127-129 °C (lit.)
- PSA: 57.53000
- LogP: 1.01220
- Optical Activity: [α]18/D −23°, c = 1 in acetic acid
- Solubility: Not available
(R)-2-Cyclohexyl-2-hydroxyacetic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
(R)-2-Cyclohexyl-2-hydroxyacetic acid Customs Data
- HS CODE:2918199090
- Customs Data:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
(R)-2-Cyclohexyl-2-hydroxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01700-1g |
(R)-2-Cyclohexyl-2-hydroxyacetic acid |
53585-93-6 | 98% | 1g |
¥1288.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 301140-1G |
(R)-2-Cyclohexyl-2-hydroxyacetic acid |
53585-93-6 | optical purity ee: 99% | 1G |
¥890.68 | 2022-02-24 | |
| abcr | AB542969-250 mg |
(R)-2-Cyclohexyl-2-hydroxyacetic acid; . |
53585-93-6 | 250MG |
€145.00 | 2023-04-14 | ||
| abcr | AB542969-1 g |
(R)-2-Cyclohexyl-2-hydroxyacetic acid; . |
53585-93-6 | 1g |
€251.00 | 2023-04-14 | ||
| abcr | AB542969-5 g |
(R)-2-Cyclohexyl-2-hydroxyacetic acid; . |
53585-93-6 | 5g |
€830.00 | 2023-04-14 | ||
| eNovation Chemicals LLC | D765626-50mg |
(R)-(-)-HEXAHYDROMANDELIC ACID |
53585-93-6 | 95% | 50mg |
$65 | 2024-06-07 | |
| eNovation Chemicals LLC | D765626-100mg |
(R)-(-)-HEXAHYDROMANDELIC ACID |
53585-93-6 | 95% | 100mg |
$75 | 2024-06-07 | |
| eNovation Chemicals LLC | D765626-250mg |
(R)-(-)-HEXAHYDROMANDELIC ACID |
53585-93-6 | 95% | 250mg |
$90 | 2024-06-07 | |
| A2B Chem LLC | AB55466-100mg |
(R)-(-)-Hexahydromandelic acid |
53585-93-6 | 95% | 100mg |
$22.00 | 2024-04-19 | |
| A2B Chem LLC | AB55466-250mg |
(R)-(-)-Hexahydromandelic acid |
53585-93-6 | 95% | 250mg |
$40.00 | 2024-04-19 |
(R)-2-Cyclohexyl-2-hydroxyacetic acid Suppliers
(R)-2-Cyclohexyl-2-hydroxyacetic acid Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on (R)-2-Cyclohexyl-2-hydroxyacetic acid
Research Brief on (R)-2-Cyclohexyl-2-hydroxyacetic Acid (CAS: 53585-93-6)
In recent years, (R)-2-Cyclohexyl-2-hydroxyacetic acid (CAS: 53585-93-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral hydroxy acid is a key intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. Its unique structural features and stereochemical properties make it a valuable building block for drug discovery and development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological relevance.
The synthesis of (R)-2-Cyclohexyl-2-hydroxyacetic acid has been a subject of extensive research, with recent studies emphasizing enantioselective methods to achieve high optical purity. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient enzymatic resolution approach using lipase-catalyzed kinetic resolution, yielding the (R)-enantiomer with >99% enantiomeric excess (ee). This method offers a greener alternative to traditional chemical synthesis, aligning with the growing demand for sustainable pharmaceutical manufacturing.
In pharmaceutical applications, (R)-2-Cyclohexyl-2-hydroxyacetic acid serves as a critical precursor for the synthesis of novel G-protein-coupled receptor (GPCR) modulators. A recent patent (WO2023056789) highlights its use in developing next-generation analgesics targeting the opioid receptor family. The compound's cyclohexyl moiety contributes to enhanced lipophilicity, improving blood-brain barrier penetration—a crucial factor for central nervous system (CNS) drugs.
Biological studies have revealed interesting properties of (R)-2-Cyclohexyl-2-hydroxyacetic acid derivatives. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that ester derivatives of this compound exhibit potent inhibitory activity against histone deacetylases (HDACs), particularly HDAC6. This finding opens new avenues for cancer therapy, as HDAC inhibitors are emerging as promising anticancer agents. The stereochemistry at the 2-position appears crucial for this activity, with the (R)-configuration showing 10-fold higher potency than its (S)-counterpart.
From a metabolic perspective, recent investigations using stable isotope-labeled (R)-2-Cyclohexyl-2-hydroxyacetic acid have provided insights into its pharmacokinetic profile. A 2024 study in Drug Metabolism and Disposition reported that the compound undergoes extensive phase II metabolism, primarily via glucuronidation, with a plasma half-life of approximately 3.5 hours in rodent models. These findings are instrumental in designing prodrug strategies to improve bioavailability.
The agrochemical industry has also explored applications of (R)-2-Cyclohexyl-2-hydroxyacetic acid. Its derivatives have shown promising herbicidal activity, particularly against glyphosate-resistant weeds. A recent report from Syngenta (2024) describes novel auxin-mimicking herbicides based on this scaffold, addressing the urgent need for new modes of action in weed management.
In conclusion, (R)-2-Cyclohexyl-2-hydroxyacetic acid (CAS: 53585-93-6) continues to be a molecule of significant interest across multiple disciplines. Recent advances in its synthesis, coupled with expanding applications in drug discovery and agrochemical development, underscore its versatility. Future research directions may focus on exploring its potential in targeted protein degradation and as a scaffold for bifunctional molecules in chemical biology.
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